

# 1-(5-Bromo-2-nitrophenyl)ethanone molecular structure and formula

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## Compound of Interest

Compound Name: 1-(5-Bromo-2-nitrophenyl)ethanone

Cat. No.: B1281013

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## An In-depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **1-(5-Bromo-2-nitrophenyl)ethanone**, a substituted acetophenone derivative of interest to researchers and professionals in drug development and organic synthesis.

## Molecular Structure and Formula

**1-(5-Bromo-2-nitrophenyl)ethanone** is an aromatic ketone. The structure consists of an acetophenone core substituted with a bromine atom at the 5-position and a nitro group at the 2-position of the phenyl ring.

- Molecular Formula:  $C_8H_6BrNO_3$ [\[1\]](#)[\[2\]](#)
- IUPAC Name: **1-(5-bromo-2-nitrophenyl)ethanone**[\[1\]](#)
- CAS Number: 41877-24-1[\[1\]](#)[\[3\]](#)
- Canonical SMILES: CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-][\[1\]](#)
- InChI: InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3[\[1\]](#)

- InChIKey: AFDAUYYWZNNSFV-UHFFFAOYSA-N[1]

## Physicochemical Data

The following table summarizes the key quantitative data for **1-(5-Bromo-2-nitrophenyl)ethanone**.

Property	Value	Source
Molecular Weight	244.04 g/mol	[1][3]
Appearance	Off-white to yellow solid	[4]
Melting Point	92-94 °C	[4]
Boiling Point	345.6 ± 27.0 °C (Predicted)	[4]
Density	1.637 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Purity	98%	[3]

## Experimental Protocols

Synthesis of **1-(5-Bromo-2-nitrophenyl)ethanone** from 3'-Bromoacetophenone[4][5]

This protocol describes the nitration of 3'-bromoacetophenone to yield **1-(5-bromo-2-nitrophenyl)ethanone**.

Materials:

- 3'-Bromoacetophenone
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Nitric acid (HNO<sub>3</sub>)
- Ice water

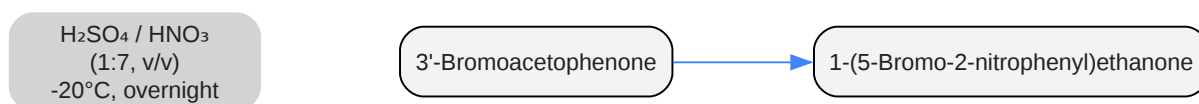
Procedure:

- A mixture of sulfuric acid and nitric acid in a 1:7 volume ratio is prepared and pre-cooled to -20°C.
- 3'-bromoacetophenone (100 g) is slowly added dropwise to 500 ml of the pre-cooled acid mixture.
- The reaction temperature is maintained at -20°C and the mixture is stirred overnight.
- Upon completion of the reaction, the reaction mixture is quenched by pouring it into ice water.
- The resulting precipitate is collected by filtration to yield **1-(5-bromo-2-nitrophenyl)ethanone**.

Yield: 107 g (87%) of a yellow solid.[4][5]

## Visualizations

The following diagram illustrates the synthetic pathway for **1-(5-Bromo-2-nitrophenyl)ethanone**.



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Synthetic pathway for **1-(5-Bromo-2-nitrophenyl)ethanone**.

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## References

- 1. 1-(5-Bromo-2-nitrophenyl)ethanone | C<sub>8</sub>H<sub>6</sub>BrNO<sub>3</sub> | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1 [sigmaaldrich.com]
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